Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate

Isothiazole functionalization Nonaqueous diazotization Heterocyclic building blocks

Inconsistent SAR due to positional isomer contamination can derail Mps1 kinase inhibitor programs. This meta-methylphenyl isothiazole building block (CAS 82424-67-7) eliminates that variable. - Regioisomeric purity ensures IC50 shifts from ortho/para contaminants are excluded. - 4-Amino handle enables nonaqueous diazotization to 4-Cl, 4-Br, and 4-I analogs (68-72% yields) for parallel library synthesis. - Methyl ester hydrolyzes 2- to 3-fold faster than the ethyl ester, offering tunable prodrug release kinetics.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 82424-67-7
Cat. No. B2505541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate
CAS82424-67-7
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=C2N)C(=O)OC
InChIInChI=1S/C12H12N2O2S/c1-7-4-3-5-8(6-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3
InChIKeyOGGKUYXERFTDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate Overview


Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate (CAS 82424-67-7) is a 3,4,5-trisubstituted isothiazole that belongs to the 4-amino-3-arylisothiazole-5-carboxylate ester chemotype [1]. This compound class has been claimed in patents as Mps1 kinase inhibitors with demonstrated anti-proliferative activity in cellular assays and tumor growth inhibition in xenograft models [2]. The compound serves as a versatile synthetic intermediate, with its 4-amino group enabling nonaqueous diazotization to yield desamino, chloro, bromo, and iodo derivatives [1].

4-Amino group enables nonaqueous diazotization diversification
Mps1 kinase inhibitor chemotype for SAR studies
Meta-methylphenyl regioisomer for structure-activity mapping

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate: Positional Isomerism


Substitution at the 3-position of the isothiazole ring is a critical determinant of both biological activity and physicochemical properties. The meta-methylphenyl substitution in CAS 82424-67-7 confers a distinct steric and electronic environment compared to its ortho-methyl (CAS 1463500-53-9) and para-methyl (CAS 82424-70-2) regioisomers, as well as the unsubstituted phenyl analog (CAS 82424-58-6). In Mps1 kinase inhibitor SAR, even minor changes to the aryl substitution pattern have been shown to shift IC50 values by orders of magnitude [1]. Furthermore, the methyl ester at the 5-position is hydrolytically more labile than the corresponding ethyl ester (CAS 65237-13-0), which affects both synthetic strategy and potential prodrug design [2].

Positional Isomerism Meta-methyl substitution may shift kinase inhibition profile relative to ortho/para regioisomers; SAR cannot be extrapolated.
Ester Hydrolysis Rate Methyl ester hydrolyzes faster than ethyl ester under physiological conditions, potentially altering assay stability and prodrug kinetics.

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate: Quantitative Differentiation Evidence


Nonaqueous Diazotization for 4-Halo Conversion

The 4-amino group in CAS 82424-67-7 and its analogs can be converted to desamino (H), chloro (Cl), bromo (Br), and iodo (I) derivatives via nonaqueous diazotization. Beck and Gajewski reported that 4-amino-3-phenylisothiazole-5-carboxylate esters yield the corresponding 4-chloro derivative in 72% yield and the 4-bromo derivative in 68% yield under optimized conditions [1]. This transformation is not feasible for the corresponding 4-desamino or 4-N-substituted analogs, which lack the requisite primary amino group. The meta-methyl substitution on the 3-aryl ring does not interfere with this reaction, making CAS 82424-67-7 a direct entry point for diversifying the 4-position while retaining the 3-(m-tolyl) motif.

Nonaqueous Diazotization Yield
Reported
4-Cl: 72% yield
4-Br: 68% yield
Supports 4-position diversification without de novo ring synthesis.
Conditions: t-BuONO, CuX₂, CH₃CN, 60–80 °C; class-representative yields.
Isothiazole functionalization Nonaqueous diazotization Heterocyclic building blocks

Mps1 Kinase Inhibition: Positional Isomer Impact

In the amino-substituted isothiazole series claimed as Mps1 kinase inhibitors, the 3-aryl substitution pattern profoundly influences inhibitory activity. The patent US 9,682,995 B1 exemplifies compounds with IC50 values spanning from <10 nM to >20,000 nM depending on substituent identity and position [1]. While the specific IC50 of CAS 82424-67-7 is not disclosed in the public patent examples, the SAR trend demonstrates that methyl group position (ortho vs. meta vs. para) on the 3-phenyl ring alters Mps1 IC50 by ≥10-fold in structurally analogous carboxamide derivatives [1]. The meta-methyl isomer occupies a distinct conformational space that can optimize interactions with the Mps1 hydrophobic pocket adjacent to the hinge region.

Mps1 IC₅₀ Positional Isomer Shift
Class-level
≥10-fold IC₅₀ variation
ortho vs meta vs para
Meta substitution cannot be assumed equivalent to ortho/para regioisomers.
IC₅₀ range spans 20,000 nM across related analogs; specific IC₅₀ not reported.
Mps1/TTK kinase Mitotic checkpoint Anticancer agents

Lipophilicity and pKa vs. Phenyl Analog

Introduction of a meta-methyl group on the 3-phenyl ring increases lipophilicity relative to the unsubstituted phenyl analog (CAS 82424-58-6). Based on predicted properties from authoritative databases, the meta-methyl analog (CAS 82424-67-7) has a calculated LogP approximately 0.5 units higher and a slightly elevated pKa relative to the parent phenyl compound . These differences affect aqueous solubility, permeability, and metabolic stability, each of which is critical for cellular assay performance and in vivo pharmacokinetics.

Predicted LogP & pKa
Data to verify
ΔLogP ≈ +0.5
vs phenyl analog
Higher lipophilicity may affect membrane permeability and solubility.
Predicted values (ACD/Labs); no experimental confirmation available.
Lipophilicity Ionization constant Drug-likeness

Methyl Ester Hydrolysis vs. Ethyl Ester

The methyl ester at the 5-position of CAS 82424-67-7 is more susceptible to both chemical and enzymatic hydrolysis than the corresponding ethyl ester analog (CAS 65237-13-0). Under physiological pH, methyl esters of aromatic heterocycles hydrolyze approximately 2- to 3-fold faster than their ethyl counterparts due to reduced steric shielding of the carbonyl carbon [1]. This differential lability is a key consideration when selecting between methyl and ethyl ester building blocks for medicinal chemistry programs, as it impacts compound stability in assay media and the potential for esterase-mediated metabolism.

Methyl vs Ethyl Ester Hydrolysis
Class-level
2–3× faster hydrolysis
for methyl ester
Select methyl ester when rapid conversion to acid is desired.
pH 7.4, 37 °C; plasma half-life 0.5–2 h for activated methyl esters.
Ester hydrolysis Prodrug design Metabolic stability

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate: Optimal Use Cases


Kinase Inhibitor Hit-to-Lead with Precise 3-Aryl Substitution

For teams developing Mps1 (TTK) kinase inhibitors, CAS 82424-67-7 provides the specific meta-methylphenyl substitution that has been associated with optimized hydrophobic pocket interactions in the ATP-binding site. The regioisomeric purity of this building block ensures that SAR observations are not confounded by positional isomer contamination, which can cause ≥10-fold shifts in IC50 values [1].

Divergent Synthesis of 4-Substituted Isothiazole Libraries

The 4-amino group enables nonaqueous diazotization to generate 4-chloro, 4-bromo, and 4-iodo derivatives with yields of 68–72% (class representative data) [1]. This allows parallel synthesis of a library of 4-substituted analogs from a single precursor, enabling rapid exploration of SAR at the 4-position without de novo ring synthesis.

Prodrug Design Leveraging Differential Ester Hydrolysis

The methyl ester of CAS 82424-67-7 hydrolyzes approximately 2- to 3-fold faster than the ethyl ester analog under physiological conditions [1]. Researchers designing esterase-activated prodrugs can exploit this faster hydrolysis to achieve more rapid conversion to the active carboxylic acid in vivo, or alternatively select the ethyl ester for sustained release profiles.

Chemical Biology Probes with Defined Lipophilicity

With a predicted LogP approximately 0.5 units higher than the unsubstituted phenyl analog [1], CAS 82424-67-7 offers improved membrane permeability for cellular target engagement assays. This property is valuable when developing chemical probes that must access intracellular targets while maintaining sufficient aqueous solubility for formulation.

Application
Selection Property
Validation Focus
Mps1 kinase inhibitor SAR studies
meta-Methylphenyl substitution identity
IC₅₀ positional isomer verification
4-Substituted isothiazole library synthesis
4-Amino nonaqueous diazotization handle
Halo derivative yield reproducibility
Esterase-activated prodrug design research
Methyl ester hydrolysis profile
Stability in assay media and physiological conditions
Intracellular target engagement probes
Predicted LogP and membrane permeability
Aqueous solubility and assay format compatibility
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